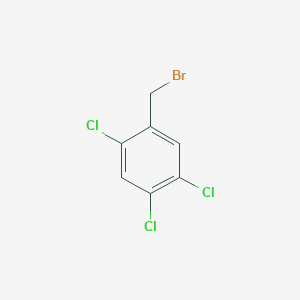

1-(Bromomethyl)-2,4,5-trichlorobenzene

Übersicht

Beschreibung

1-(Bromomethyl)-2,4,5-trichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with similar halomethyl and chlorobenzene groups have been studied extensively. These compounds are often used as intermediates in the synthesis of more complex molecules and have been the subject of various computational and spectroscopic studies to understand their molecular structure, reactivity, and physical properties [2

Wissenschaftliche Forschungsanwendungen

Solvates of Bromomethyl Benzene Derivatives

Solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a compound related to 1-(Bromomethyl)-2,4,5-trichlorobenzene, have been studied for their crystal structures. These studies have revealed different chemical compositions of solvates, indicating the compound's potential in crystallography and material science (Szlachcic, Migda, & Stadnicka, 2007).

Synthesis of Non-Peptide Small Molecular Antagonists

In the field of medicinal chemistry, derivatives of bromomethyl benzene compounds have been synthesized for potential use as non-peptide small molecular antagonists. This includes the synthesis of benzamide derivatives, indicating a potential application in drug discovery (Bi, 2015).

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . In these reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds.

Mode of Action

The mode of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene likely involves its interaction with a transition metal catalyst in a coupling reaction . The bromomethyl group is electrophilic and can be displaced by a nucleophile in a reaction . This displacement can occur through an SN1 or SN2 pathway, depending on the conditions and the nature of the nucleophile .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, influencing the flux of metabolites through metabolic pathways . The exact effects would depend on the specific context and the other reactants involved.

Result of Action

As a brominated compound, it could potentially cause changes at the molecular level, such as the formation of new carbon-carbon bonds in a coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a transition metal catalyst and a suitable nucleophile are necessary for it to participate in a coupling reaction . Additionally, factors such as temperature, pH, and solvent can also affect the reaction conditions and thus the compound’s action.

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and use of brominated aromatic compounds could involve the development of safer and more environmentally friendly alternatives. There is also ongoing research into the potential uses of these compounds in various fields, including materials science and pharmaceuticals .

Biochemische Analyse

Biochemical Properties

It is known that halogenated compounds, such as this one, can interact with various enzymes, proteins, and other biomolecules, potentially altering their function or activity . The nature of these interactions is largely dependent on the specific chemical structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar halogenated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene is not well-established. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies could investigate whether this compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4,5-trichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKMRIKFBWJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552991 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81778-11-2 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)